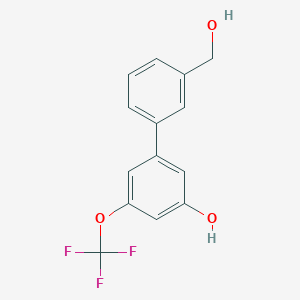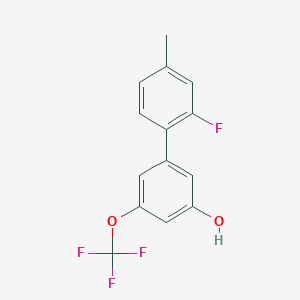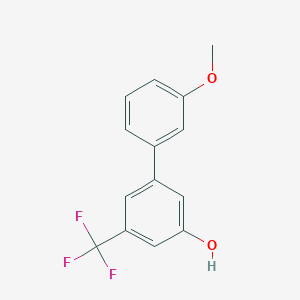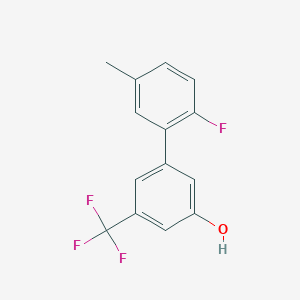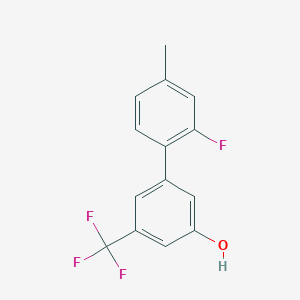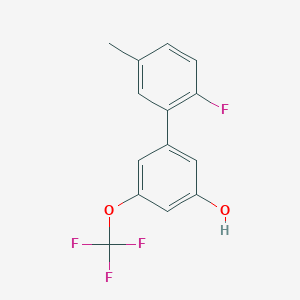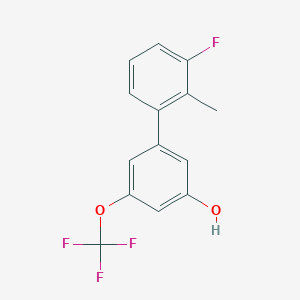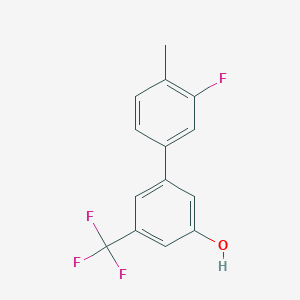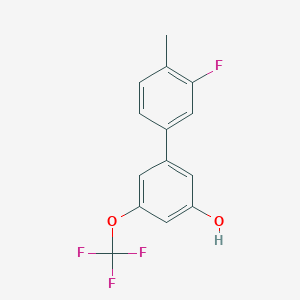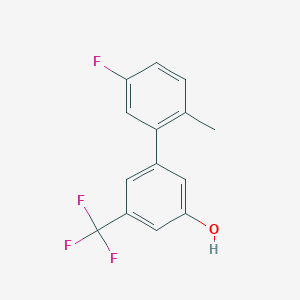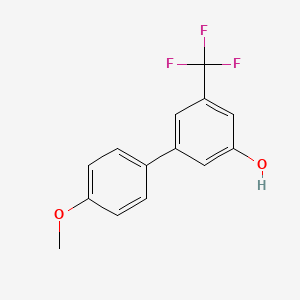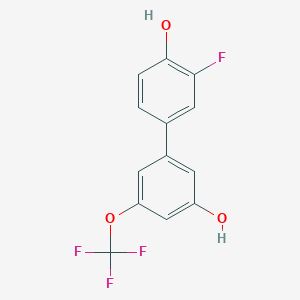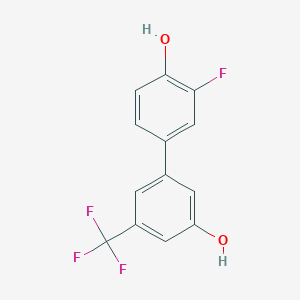
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol (5-FHTP) is a synthetically produced compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular weight of 272.3 g/mol, and its chemical formula is C10H7F4O2. 5-FHTP has a melting point of 128-130°C and a boiling point of 230-232°C. It is a white, crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific applications. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active compounds. It has also been used in the synthesis of monomers, polymers, and other materials. In addition, 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been used as a reagent in the synthesis of a variety of organic compounds.
Wirkmechanismus
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that has been shown to have antioxidant activity. It is believed to act by scavenging free radicals and inhibiting the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have protective effects against oxidative stress, and it has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments is its high purity (95%). It is also relatively easy to synthesize, and it is stable in aqueous solutions. However, one of the limitations of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is its low solubility in organic solvents.
Zukünftige Richtungen
The potential applications of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% are still being explored. Some of the potential future directions for research include studying its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be conducted on its anti-cancer properties and its ability to protect against oxidative stress. Other potential future directions include studying its effects on other biological processes, such as cell signaling and gene expression. Finally, further research could be conducted to explore the potential therapeutic uses of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%.
Synthesemethoden
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by the reaction of 3-trifluoromethylphenol and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is complete in approximately 1 hour and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-11-5-7(1-2-12(11)19)8-3-9(13(15,16)17)6-10(18)4-8/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTXOXLLTUZPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686560 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-27-5 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

